Z-D-Phg-OH
Overview
Description
®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by its benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid typically involves the protection of the amino group of ®-2-amino-2-phenylacetic acid with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for maintaining the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: ®-2-amino-2-phenylacetic acid.
Substitution: Various substituted amino acids depending on the reagents used
Scientific Research Applications
®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block in peptide synthesis.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The protected amino acid can then be deprotected under mild conditions, typically using hydrogenation, to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: The enantiomer of the compound.
®-2-(((tert-Butoxy)carbonyl)amino)-2-phenylacetic acid: Uses a different protecting group (Boc) instead of Cbz.
®-2-(((Fluoren-9-ylmethoxy)carbonyl)amino)-2-phenylacetic acid: Uses Fmoc as the protecting group
Uniqueness
®-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid is unique due to its specific chiral configuration and the use of the benzyloxycarbonyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides and other complex organic molecules .
Properties
IUPAC Name |
(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938757 | |
Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17609-52-8 | |
Record name | Benzyloxycarbonyl-D-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17609-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-[[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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